

# Application Note: Quantifying Enzyme Activity with Thio-NADH Spectrophotometrically

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## Compound of Interest

Compound Name: Thio-NADH

Cat. No.: B12380773

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## Introduction

The spectrophotometric measurement of enzyme activity is a cornerstone of biochemical and drug discovery research. A common method involves monitoring the change in absorbance of nicotinamide adenine dinucleotide (NAD<sup>+</sup>) or its reduced form (NADH). However, this assay is performed in the ultraviolet (UV) range (340 nm), which can be susceptible to interference from other UV-absorbing compounds in the sample. Thionicotinamide adenine dinucleotide (Thio-NAD<sup>+</sup>), an analog of NAD<sup>+</sup>, and its reduced form, **Thio-NADH**, offer a significant advantage by shifting the absorbance maximum to the visible range, approximately 400 nm.<sup>[1][2]</sup> This allows for more specific and sensitive enzyme activity measurements, free from the interference of native NADH and other UV-absorbing substances.

## Principle

Thio-NAD<sup>+</sup> can effectively replace NAD<sup>+</sup> as a cofactor for many dehydrogenase enzymes.<sup>[3]</sup> The enzymatic reaction involves the reduction of Thio-NAD<sup>+</sup> to **Thio-NADH**, which results in a measurable increase in absorbance at around 400 nm. The rate of this absorbance change is directly proportional to the enzyme's activity. The Beer-Lambert law can then be used to quantify the reaction rate, utilizing the molar extinction coefficient of **Thio-NADH**.

## Advantages of Using **Thio-NADH**

- **Measurement in the Visible Spectrum:** The absorbance maximum of **Thio-NADH** is around 400 nm, moving the assay out of the UV range and reducing interference from other

biological molecules.[\[1\]](#)[\[2\]](#)

- **Reduced Interference:** Assays can be performed in the presence of endogenous NADH or NADPH without signal overlap.
- **High Sensitivity:** **Thio-NADH** can be used in enzyme cycling assays to achieve ultrasensitive detection of target molecules, reaching levels as low as  $10^{-19}$  mol/assay.

### Applications

- **Direct Enzyme Assays:** Quantifying the activity of various dehydrogenases.
- **Enzyme Cycling Assays:** Ultrasensitive quantification of substrates or other enzymes, as demonstrated in advanced ELISA applications.
- **High-Throughput Screening:** The visible wavelength and robustness of the assay make it suitable for screening enzyme inhibitors in drug discovery.

## Quantitative Data

The following tables summarize the key quantitative parameters for using **Thio-NADH** in spectrophotometric enzyme assays.

Table 1: Spectrophotometric Properties of **Thio-NADH**

Parameter	Value	Reference(s)
Absorbance Maximum ( $\lambda_{\text{max}}$ )	~400 nm	
Molar Extinction Coefficient ( $\epsilon$ ) at 398 nm	$11.9 \times 10^3 \text{ L} \cdot \text{mol}^{-1} \cdot \text{cm}^{-1}$	

Table 2: Kinetic Parameters of Bovine Liver Glutamate Dehydrogenase

Coenzyme	Apparent $K_m$	Note	Reference(s)
Thio-NAD <sup>+</sup> (S-NAD <sup>+</sup> )	Similar to NAD <sup>+</sup>	Thio-NAD <sup>+</sup> is a good alternate substrate for glutamate dehydrogenase.	
NAD <sup>+</sup>	-	The natural coenzyme.	

## Experimental Protocols

### Protocol 1: General Direct Dehydrogenase Activity Assay

This protocol provides a general framework for measuring the activity of a dehydrogenase enzyme using Thio-NAD<sup>+</sup> as a cofactor. The concentrations of substrate and Thio-NAD<sup>+</sup> may need to be optimized for each specific enzyme.

#### 1. Materials:

- Purified dehydrogenase enzyme
- Substrate for the dehydrogenase
- Thio-NAD<sup>+</sup> solution
- Reaction buffer (e.g., Tris-HCl, phosphate buffer) at the optimal pH for the enzyme
- Spectrophotometer capable of measuring absorbance at ~400 nm
- Cuvettes

#### 2. Reagent Preparation:

- Reaction Buffer: Prepare a buffer at the desired pH and concentration (e.g., 100 mM Tris-HCl, pH 8.0).

- Thio-NAD<sup>+</sup> Stock Solution: Prepare a stock solution of Thio-NAD<sup>+</sup> (e.g., 10 mM) in the reaction buffer. Store protected from light.
- Substrate Stock Solution: Prepare a stock solution of the substrate at a concentration that is typically 10-20 times the expected  $K_m$  of the enzyme.
- Enzyme Solution: Prepare a dilution of the enzyme in reaction buffer to a concentration that will produce a linear rate of absorbance change over a few minutes.

### 3. Assay Procedure:

- Set the spectrophotometer to measure absorbance at 400 nm and equilibrate the temperature to the desired level (e.g., 25°C or 37°C).
- In a cuvette, prepare the reaction mixture by adding the following in order:
  - Reaction Buffer
  - Substrate solution
  - Thio-NAD<sup>+</sup> solution
- Mix gently by inverting the cuvette.
- Place the cuvette in the spectrophotometer and blank the instrument.
- To initiate the reaction, add the enzyme solution to the cuvette and mix quickly.
- Immediately start recording the absorbance at 400 nm at regular intervals (e.g., every 15-30 seconds) for a period of 3-5 minutes. Ensure the rate of absorbance increase is linear during the measurement period.

### 4. Calculation of Enzyme Activity:

- Determine the rate of change in absorbance per minute ( $\Delta A_{400}/\text{min}$ ) from the linear portion of the absorbance vs. time plot.
- Calculate the enzyme activity using the Beer-Lambert law:

Activity (U/mL) = ( $\Delta A_{400}/\text{min} \times \text{Total Reaction Volume (mL)}$ ) / ( $\epsilon \times \text{Light Path (cm)} \times \text{Enzyme Volume (mL)}$ )

Where:

- $\epsilon$  = Molar extinction coefficient of **Thio-NADH** ( $11,900 \text{ M}^{-1}\text{cm}^{-1}$ )
- 1 Unit (U) is defined as the amount of enzyme that catalyzes the conversion of  $1 \mu\text{mol}$  of substrate per minute.

## Protocol 2: Ultrasensitive ELISA with Thio-NAD Cycling

This protocol is an advanced application for the ultrasensitive detection of a target protein, adapted from Watabe et al. (2014). It involves a standard sandwich ELISA followed by an enzymatic cycling reaction to amplify the signal.

### 1. Materials:

- 96-well microplates
- Primary and secondary antibodies for the target protein (secondary antibody conjugated to alkaline phosphatase, ALP)
- Blocking buffer
- Wash buffer (e.g., TBS with 0.05% Tween 20)
- Thio-NAD cycling solution components:
  - NADH
  - Thio-NAD<sup>+</sup>
  - $3\alpha$ -hydroxysteroid 3-phosphate (or another suitable ALP substrate that generates a substrate for the cycling reaction)
  - $3\alpha$ -hydroxysteroid dehydrogenase ( $3\alpha$ -HSD)

- Tris-HCl buffer (pH 9.0)
- Microplate reader capable of measuring absorbance at 405 nm

## 2. ELISA Procedure:

- Coat the microplate wells with the primary antibody.
- Wash the wells and block non-specific binding sites.
- Add the sample containing the target protein and incubate.
- Wash the wells and add the ALP-conjugated secondary antibody, then incubate.
- Wash the wells thoroughly to remove any unbound secondary antibody.

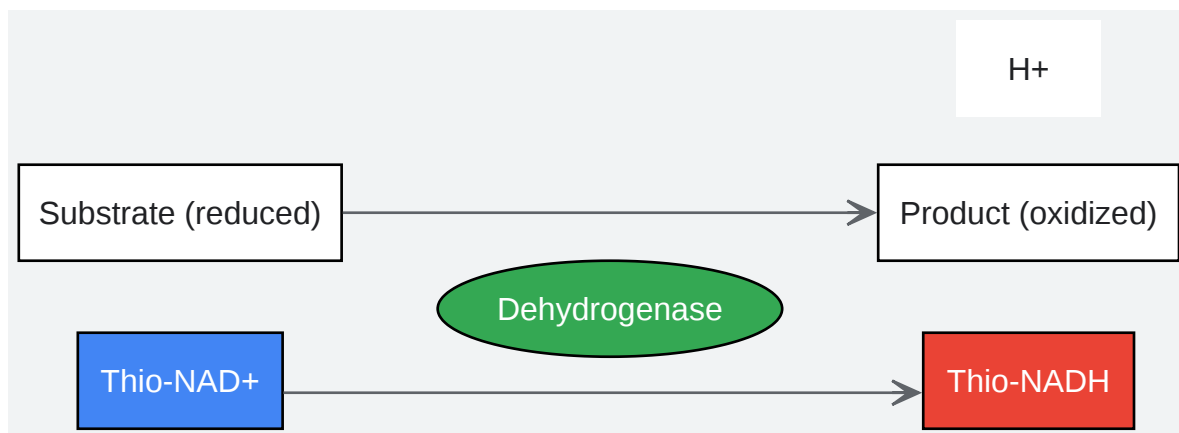
## 3. Thio-NAD Cycling Reaction:

- Prepare the Thio-NAD cycling solution containing 1 mM NADH, 1.5 mM Thio-NAD<sup>+</sup>, 0.25 mM 3 $\alpha$ -hydroxysteroid 3-phosphate, and 5 U/mL 3 $\alpha$ -HSD in 100 mM Tris-HCl (pH 9.0).
- Add the Thio-NAD cycling solution to each well.
- Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 5 minutes for 1 hour at 37°C.

## 4. Data Analysis:

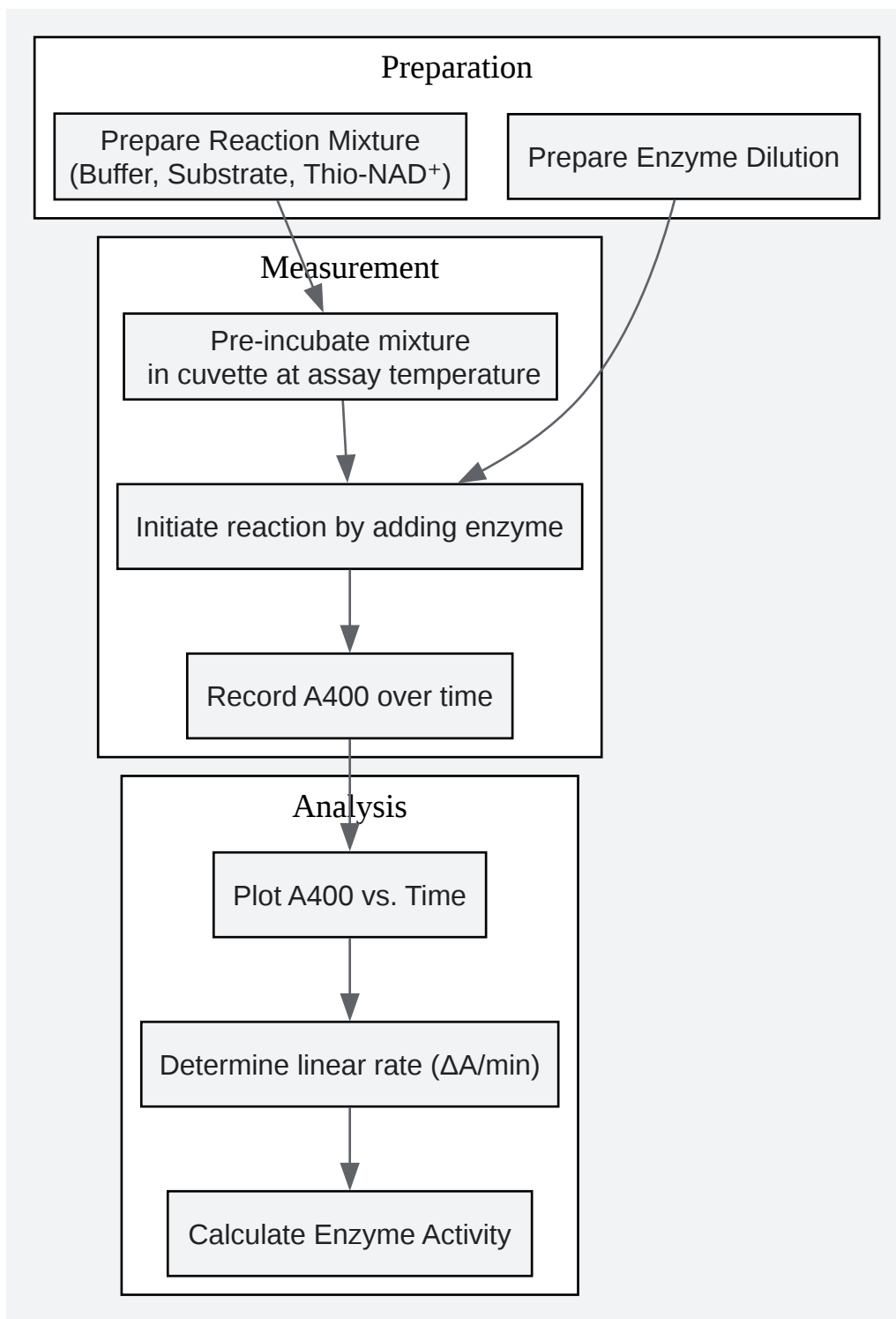
- The rate of **Thio-NADH** production (increase in  $A_{405}$ ) is proportional to the amount of ALP-conjugated secondary antibody, which in turn is proportional to the concentration of the target protein in the sample.

# Visualizations



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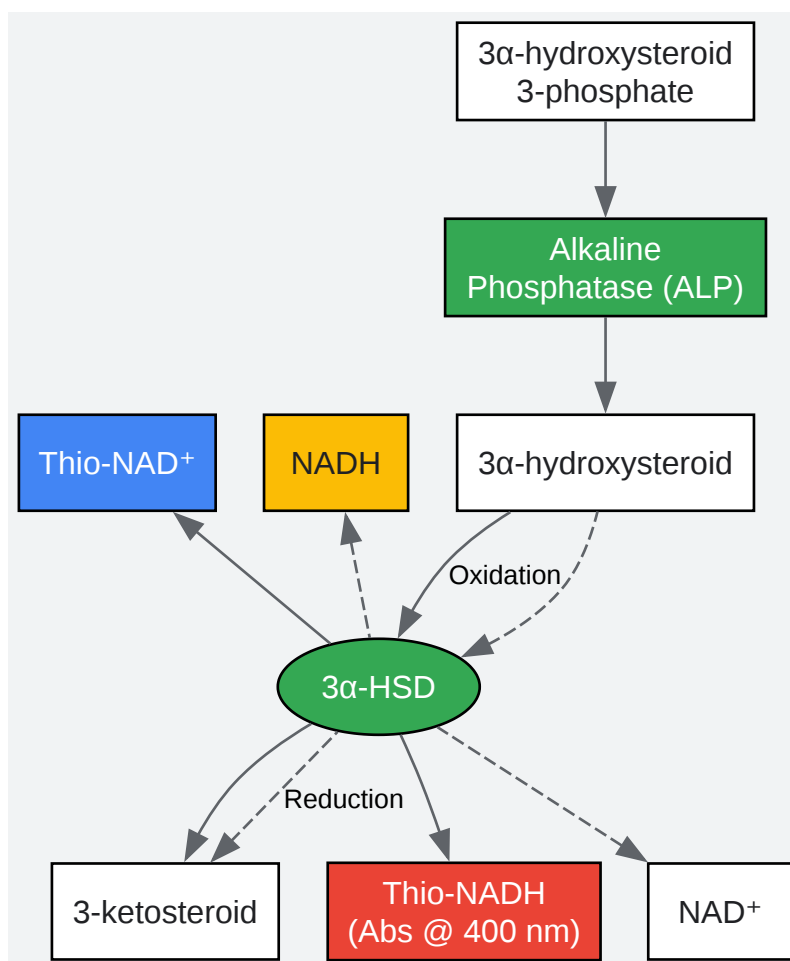
Caption: General reaction scheme for a dehydrogenase using Thio-NAD<sup>+</sup>.



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Caption: Experimental workflow for a direct spectrophotometric enzyme assay.





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Caption: Thio-NAD<sup>+</sup> cycling system for signal amplification.

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## References

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